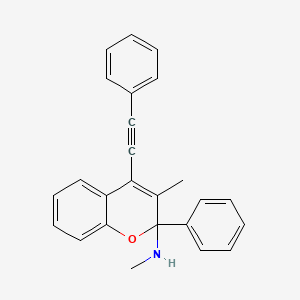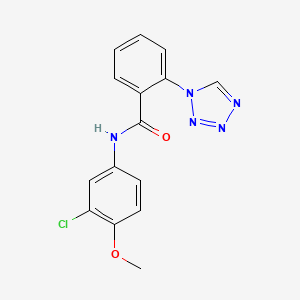![molecular formula C19H21N5O B6131700 2-[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6131700.png)
2-[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety, which is a bicyclic structure containing nitrogen atoms, and a dihydropyrimidinone ring, which is a six-membered ring with nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is formed by the reaction of an aldehyde, a β-keto ester, and urea in the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of quinazoline oxides, while reduction may yield reduced quinazoline derivatives.
Applications De Recherche Scientifique
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting DNA gyrase or topoisomerase, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-methylquinazoline and 6-ethylquinazoline share structural similarities with 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one.
Dihydropyrimidinone Derivatives: Compounds like 5-methyl-3,4-dihydropyrimidin-4-one and 6-methyl-5-propyl-3,4-dihydropyrimidin-4-one are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined quinazoline and dihydropyrimidinone moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-5-7-14-11(3)20-19(23-17(14)25)24-18-21-12(4)15-10-13(6-2)8-9-16(15)22-18/h5,8-10H,1,6-7H2,2-4H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUYHSXKUDZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2H-benzotriazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6131633.png)
![4-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]hepta-1,6-dien-4-ol](/img/structure/B6131641.png)
![2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)

![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)

![N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6131693.png)


![N-{4-bromo-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
